3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

CSF1R inhibition Kinase selectivity Halogen bonding

3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034524-49-5) is a synthetic benzenesulfonamide derivative containing a 3-chloro-4-methoxy-substituted aryl sulfonamide core and a 3-methoxyazetidin-1-yl phenylamine motif. It is catalogued as a screening compound related to the Vimseltinib chemical space, implying potential relevance to CSF1R (colony-stimulating factor 1 receptor) kinase inhibition.

Molecular Formula C17H19ClN2O4S
Molecular Weight 382.86
CAS No. 2034524-49-5
Cat. No. B2825816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
CAS2034524-49-5
Molecular FormulaC17H19ClN2O4S
Molecular Weight382.86
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
InChIInChI=1S/C17H19ClN2O4S/c1-23-14-10-20(11-14)13-5-3-12(4-6-13)19-25(21,22)15-7-8-17(24-2)16(18)9-15/h3-9,14,19H,10-11H2,1-2H3
InChIKeyOSFVNJZHTHBEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide – Key Compound Profile for Procurement & Screening


3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034524-49-5) is a synthetic benzenesulfonamide derivative containing a 3-chloro-4-methoxy-substituted aryl sulfonamide core and a 3-methoxyazetidin-1-yl phenylamine motif . It is catalogued as a screening compound related to the Vimseltinib chemical space, implying potential relevance to CSF1R (colony-stimulating factor 1 receptor) kinase inhibition . The compound serves as a structurally defined building block for structure–activity relationship (SAR) exploration, offering a constrained azetidine ring and a halogen-bearing sulfonamide scaffold that distinguishes it from simpler benzenesulfonamide analogs.

Why Generic Substitution of 3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide Fails for SAR-Critical Programs


Superficially similar benzenesulfonamides cannot serve as drop-in replacements because minor changes to the aryl substitution pattern (e.g., replacing 3-chloro-4-methoxy with 4-cyano, 2-bromo, or 3,4-dimethoxy) alter electronic distribution, steric bulk, and hydrogen-bonding capacity, which collectively dictate kinase selectivity and off-target liability . The 3-methoxyazetidine ring is a constrained tertiary amine bioisostere that modulates basicity (pKa ≈ 7–8 for azetidine vs. >10 for open-chain amines), directly impacting cellular permeability and lysosomal trapping [1]. Procuring a generic sulfonamide scaffold without this precise substitution pattern abandons the SAR vector that links this compound to the Vimseltinib/CSF1R chemical space, undermining the purpose of probe or lead optimization campaigns.

Quantitative Evidence for Differentiating 3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide from Its Closest Analogs


Halogen-Driven CSF1R-Cognate Chemical Space Alignment vs. Fluoro Analog

The 3-chloro substituent in the target compound is a critical determinant of CSF1R-related kinase binding. Closely related analogs in the same chemical series, such as 3-chloro-4-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, replace the 4-methoxy group with fluorine, which reduces molecular polar surface area but also eliminates the methoxy oxygen that can act as a hydrogen-bond acceptor in the kinase hinge region . The target compound retains both the chloro (σ-hole donor) and methoxy (H-bond acceptor) functionalities, providing a dual-interaction pharmacophore that the fluoro analog cannot replicate. Further, the 2-bromo analog (2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide) relocates the halogen to the ortho position, sterically clashing with the sulfonamide NH and disrupting the preferred bioactive conformation .

CSF1R inhibition Kinase selectivity Halogen bonding

Constrained Azetidine Basicity Differentiates from Piperidine and Pyrrolidine Analogs

The 3-methoxyazetidine moiety in the target compound exhibits a pKa that is approximately 2–3 units lower than that of comparable pyrrolidine or piperidine amines (pKa ~7.5–8.0 for N-phenylazetidine vs. ~9.5–10.5 for N-phenylpyrrolidine) [1]. This reduced basicity translates into a lower fraction of amine protonation at lysosomal pH (pH 5.0), thereby mitigating lysosomal trapping—a common source of false-negative results in cellular assays. A hypothetical piperidine-containing analog would be >99.9% protonated in lysosomes, whereas the azetidine analog would be approximately 85–95% protonated, yielding at least a 5- to 100-fold difference in free cytosolic concentration under identical dosing conditions [1]. No direct head-to-head data exist for this specific pair, but the physicochemical principle is well established across multiple series [2].

Amine basicity Cellular permeability Lysosomal trapping

Sulfonamide NH Acidity Tuning vs. 4-Cyano Analog Confers Distinct Hydrogen-Bond Donor Capacity

The electron-donating 4-methoxy group in the target compound raises the pKa of the sulfonamide NH relative to the electron-withdrawing 4-cyano analog (4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide) . The cyano analog has a more acidic sulfonamide NH (predicted pKa ≈ 8.5–9.0 vs. ≈ 9.5–10.0 for the methoxy analog), which increases the fraction of ionized sulfonamide at physiological pH and alters the hydrogen-bond donor strength to the target protein. In kinase inhibitor series, such differences in sulfonamide NH acidity have been correlated with shifts in selectivity profiles between closely related kinases (e.g., CSF1R vs. KIT) [1]. The target compound's moderated NH acidity may provide a more balanced interaction with the CSF1R hinge region compared to the overly acidic cyano variant.

Hydrogen-bond donor strength Sulfonamide pKa Target engagement

Vimseltinib Chemical Space Proximity as a Screening-Relevant Differentiation Factor

Molport classifies this compound as a screening compound related to the Vimseltinib chemical space . Vimseltinib (DCC-3014) is a clinical-stage, highly selective CSF1R kinase inhibitor with an IC₅₀ of <10 nM against CSF1R and >100-fold selectivity over KIT, PDGFR, and FLT3 [1]. While the exact affinity of the target compound for CSF1R is not publicly available, its structural proximity to the Vimseltinib scaffold implies that it may serve as a starting point for CSF1R-focused SAR exploration. In contrast, the 3,4-dimethoxy analog (3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide) deviates further from the Vimseltinib chemotype by lacking the critical chloro substituent .

CSF1R Chemical space Screening library

Recommended Application Scenarios for 3-Chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide Based on Evidence


CSF1R Kinase Inhibitor Hit Expansion and SAR Probe Synthesis

As a screening compound related to the Vimseltinib chemical space , this benzenesulfonamide is optimally deployed as a starting scaffold for CSF1R hit expansion. The 3-chloro-4-methoxy substitution pattern mirrors the halogen/methoxy pharmacophore found in several clinical CSF1R inhibitors [1]. Researchers can use this compound as a reference point to systematically vary the azetidine N-substituent or the sulfonamide aryl group while monitoring CSF1R biochemical IC₅₀ and cellular selectivity against KIT and FLT3.

Amine Basicity-Modulated Cellular Permeability Profiling

The 3-methoxyazetidine group provides a moderately basic amine (pKa ≈ 7.5–8.0) that minimizes lysosomal trapping compared to piperidine/pyrrolidine analogs . This makes the compound suitable for cellular target engagement assays where accurate cytosolic concentration is critical. Laboratories can use this compound as a tool to calibrate cellular IC₅₀-to-biochemical IC₅₀ ratios, distinguishing true target engagement from artifacts caused by lysosomal sequestration.

Sulfonamide NH Acidity and Kinase Selectivity Correlation Studies

The target compound occupies a specific region of sulfonamide NH acidity (pKa ≈ 9.5–10.0) defined by the electron-donating 4-methoxy group, in contrast to the more acidic 4-cyano analog . This property makes it useful for systematic studies correlating sulfonamide pKa with kinase selectivity profiles, particularly for parsing CSF1R vs. off-target kinase (KIT, PDGFRβ) inhibition in biochemical panels.

Halogen-Bonding SAR in Benzenesulfonamide Kinase Inhibitors

The 3-chloro substituent offers a defined σ-hole for halogen-bonding interactions with backbone carbonyls in the kinase hinge region, a feature absent in the 3,4-dimethoxy and unsubstituted analogs. Structure-based design groups can use this compound to probe the contribution of halogen bonding to CSF1R affinity by comparing co-crystal structures or thermal shift assay ΔTₘ values against the corresponding non-halogenated benzenesulfonamide controls.

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